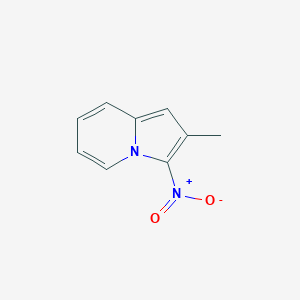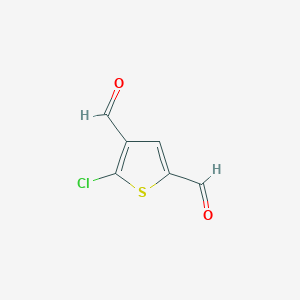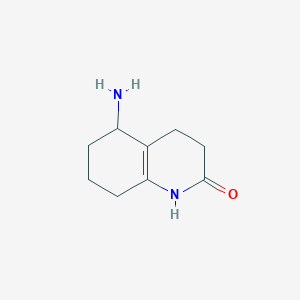
1,2-Dihydroacenaphthylen-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydroacenaphthylen-5-ol is a chemical compound with the molecular formula C₁₂H₁₀O. It is a derivative of acenaphthene, which is a polycyclic aromatic hydrocarbon. This compound is known for its unique structure, which includes a hydroxyl group attached to the acenaphthene backbone. It has various applications in scientific research and industry due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dihydroacenaphthylen-5-ol can be synthesized through several methods. One common method involves the oxidation of 1,2-dihydroacenaphthylene using selenium dioxide (SeO₂) and hydrogen peroxide (H₂O₂) in the presence of acetic acid. The reaction is typically carried out at room temperature for an extended period to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves similar oxidation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydroacenaphthylen-5-ol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO₂), hydrogen peroxide (H₂O₂), and acetic acid.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated acenaphthene derivatives.
Applications De Recherche Scientifique
1,2-Dihydroacenaphthylen-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antitumor properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Dihydroacenaphthylen-5-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The hydroxyl group in its structure allows it to form hydrogen bonds and participate in redox reactions, which can influence its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acenaphthene: A parent compound with a similar structure but without the hydroxyl group.
1,2-Dihydroacenaphthylene: A similar compound lacking the hydroxyl group.
Acenaphthylene: Another related compound with a different arrangement of double bonds.
Uniqueness
1,2-Dihydroacenaphthylen-5-ol is unique due to the presence of the hydroxyl group, which significantly alters its chemical reactivity and potential applications compared to its parent compound, acenaphthene. This functional group allows it to participate in a wider range of chemical reactions and enhances its potential biological activity.
Propriétés
Numéro CAS |
6373-33-7 |
|---|---|
Formule moléculaire |
C12H10O |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
1,2-dihydroacenaphthylen-5-ol |
InChI |
InChI=1S/C12H10O/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,13H,4-5H2 |
Clé InChI |
LXFFOCVQYSQIQO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=C(C3=CC=CC1=C23)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[1,2]Oxazolo[3,4-C]quinoline](/img/structure/B11913159.png)






